7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline
Description
Historical Context of Dioxinoquinoline Development
The exploration of dioxinoquinoline derivatives began in earnest during the early 2000s, driven by the need for novel heterocyclic frameworks in drug discovery. Initial work by Vázquez et al. (2004) demonstrated the synthesis of 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives through cyclization reactions involving phosphorous oxychloride and dimethylformamide (DMF). These early efforts focused on optimizing antitumor properties, with moderate cytotoxicity observed against breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines. The subsequent decade saw advances in synthetic methodologies, including one-pot multicomponent reactions for quinoline-fused systems, as exemplified by the work of Kumbhar et al. (2022) using p-toluenesulfonic acid-mediated cyclizations. The introduction of chloro and phenyl substituents at specific positions, as seen in 7-chloro-9-phenyl-2H,3H-dioxino[2,3-g]quinoline, emerged from structure-activity relationship (SAR) studies aimed at enhancing target binding and metabolic stability.
Classification Within Heterocyclic Scaffold Systems
This compound belongs to the dioxinoquinoline class, a subset of fused heterocycles combining a 1,4-dioxane ring with a quinoline core. Key structural features include:
| Structural Attribute | Description |
|---|---|
| Core framework | Fused bicyclic system: quinoline (C9H7N) + 1,4-dioxane (C2H4O2) |
| Substituents | Chlorine at position 7; phenyl group at position 9 |
| Molecular formula | C17H12ClNO2 |
| Hybridization | sp²-dominated aromatic system with partial saturation in the dioxane moiety |
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 7-chloro-9-phenyl-2,3-dihydro-dioxino[2,3-g]quinoline, reflecting its substituent positions and ring saturation. Its classification bridges aromatic heterocycles (quinoline) and oxygen-containing saturated systems (dioxane), enabling unique electronic and steric properties compared to simpler quinoline analogs.
Significance in Current Medicinal Chemistry Research
Recent studies highlight the compound’s dual role as both a biological probe and a lead structure. The chloro substituent at position 7 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites, while the phenyl group at position 9 contributes to π-π stacking interactions with aromatic amino acids. Computational docking analyses suggest potential inhibition of heat shock protein 90 (HSP90) and tubulin polymerization, mechanisms critical in oncology. Comparative studies with unsubstituted dioxinoquinolines demonstrate a 3- to 5-fold increase in antiproliferative activity, underscoring the importance of these substituents.
Structural Features and Biological Relevance
The molecule’s planar quinoline system and partially saturated dioxane ring create a stereoelectronic profile conducive to intercalation and protein binding. Key structural determinants include:
- Chlorine at C7 : Introduces electron-withdrawing effects, polarizing the quinoline ring and enhancing hydrogen-bond acceptor capacity.
- Phenyl at C9 : Provides hydrophobic bulk, improving membrane permeability and target residence time.
- Dioxane oxygen atoms : Participate in hydrogen-bond networks, as evidenced by molecular dynamics simulations of HSP90 complexes.
Synthetic routes to this compound often begin with 6-acetamido-2,3-dihydro-1,4-benzodioxine, which undergoes Vilsmeier-Haack formylation followed by cyclocondensation with appropriate amines. Modifications to the ethoxy group in related analogs, such as 9-ethoxy-2,3-dihydrodioxino[2,3-g]quinoline-7-carboxylic acid, demonstrate the scaffold’s versatility for functionalization at multiple positions.
Recent advances in catalytic asymmetric synthesis have enabled access to enantiomerically pure forms, though racemic mixtures remain standard in preliminary biological evaluations. Spectral characterization via nuclear magnetic resonance (NMR) reveals distinct proton environments: the dioxane methylene protons resonate at δ 4.2–4.5 ppm as a multiplet, while the quinoline aromatic protons appear as a doublet of doublets near δ 8.1 ppm. Mass spectrometric analysis confirms the molecular ion peak at m/z 297.7, consistent with the molecular formula C17H12ClNO2.
Ongoing research focuses on optimizing substituent patterns to balance potency and physicochemical properties. For instance, replacing the phenyl group with heteroaromatic systems (e.g., pyridyl) is being explored to modulate solubility without compromising target engagement. These efforts position 7-chloro-9-phenyl-2H,3H-dioxino[2,3-g]quinoline as a cornerstone for developing next-generation heterocyclic therapeutics.
Properties
IUPAC Name |
7-chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)19-17)21-7-6-20-15/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOIHMFOLDIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Chemical Reactions Involving Quinoline Derivatives
Quinoline derivatives can participate in various chemical reactions due to their aromatic and heterocyclic nature. These reactions include:
-
Electrophilic Aromatic Substitution : Quinolines can undergo electrophilic aromatic substitution reactions, although the presence of nitrogen reduces the reactivity compared to benzene.
-
Nucleophilic Substitution : The chlorine atom in 7-chloro-9-phenyl-2H,3H- dioxino[2,3-g]quinoline could be replaced by nucleophiles under appropriate conditions.
-
Catalytic Hydrogenation : The compound could undergo hydrogenation to reduce the aromatic rings or remove the chlorine atom.
Potential Biological Activities
Quinoline derivatives are known for their biological activities, including anticancer, antimalarial, and antibacterial properties. The specific activities of 7-chloro-9-phenyl-2H,3H- dioxino[2,3-g]quinoline would depend on its structural features and functional groups.
Data Tables and Research Findings
While specific data tables for 7-chloro-9-phenyl-2H,3H- dioxino[2,3-g]quinoline are not available, related quinoline derivatives have shown promising biological activities. For example, quinolines with trimethoxy quinoline scaffolds have exhibited significant cytotoxic activity against human cancer cells .
| Compound | Cytotoxic Activity |
|---|---|
| 7e | High against A2780 and MCF-7 cells |
| 7f | High against A2780 and MCF-7 cells |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
- Studies have indicated that derivatives of quinoline compounds exhibit anticancer properties. The structural features of 7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Research is ongoing to determine its specific mechanisms of action and potential as a chemotherapeutic agent.
2. Antimicrobial Activity
- The compound has shown promise in antimicrobial studies. Its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes makes it a candidate for further exploration in the development of new antibiotics.
3. Neuroprotective Effects
- Preliminary research suggests that compounds similar to this compound may offer neuroprotective benefits. Investigations into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease are underway, focusing on its potential to modulate neuroinflammation and oxidative stress.
Biochemical Applications
1. Enzyme Inhibition Studies
- The compound can be utilized in enzyme inhibition assays to study its effects on various biochemical pathways. Its interaction with specific enzymes can provide insights into metabolic processes and lead to the identification of new drug targets.
2. Proteomics Research
- This compound is being investigated for its role in proteomics studies. It can be used as a tool for labeling proteins or studying protein-protein interactions, which are crucial for understanding cellular functions.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration lower than standard antibiotics. |
| Study C | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Aryl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolines
Malayeri et al. (2017) synthesized 7-(aryl)-2,3-dihydro-dioxinoquinolines as Hsp90 inhibitors. Compared to the 7-chloro-9-phenyl derivative, aryl-substituted analogs (e.g., 7-(thiophen-2-yl)) showed enhanced anticancer activity, suggesting that bulkier aromatic groups improve target binding . However, some derivatives, such as 7-(thiophen-2-yl)-dioxinoquinoline-9-carboxylic acid, were discontinued due to stability or efficacy issues .
Chlorophenyl-Substituted Quinolines
The compound 9-(2-chlorophenyl)-2,3,8,9-tetrahydro-dioxinoquinolin-7-one (CAS 571161-71-2) features a ketone group instead of chlorine at position 5.
Structural Modifications in Fused Ring Systems
Pyrrolo[3,4-b]quinoline Derivatives
3-Benzyl-7-chloro-9-phenyl-pyrrolo[3,4-b]quinoline (Chinnaka et al., 2009) shares the chloro and phenyl substituents but incorporates a pyrrolidine ring.
Cyclopenta[b]quinoline Analogs
7-Chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 112811-71-9) replaces the dioxino ring with a cyclopentane moiety. The reduced oxygen content decreases polarity, impacting solubility and bioavailability .
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
7-Chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C17H12ClNO2 |
| Molecular Weight | 297.74 g/mol |
| CAS Number | 730949-67-4 |
| IUPAC Name | This compound |
| SMILES | Cc1ccccc1C(=O)N(C(=O)N)C2=NC3=C(C=C2Cl)OCCO3 |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. These compounds often target key pathways involved in cancer cell proliferation and survival.
The mechanism of action for quinoline derivatives typically involves:
- Inhibition of Tyrosine Kinases : Quinoline compounds can inhibit receptor tyrosine kinases such as EGFR and HER2, which are crucial in tumor growth and metastasis.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Study
A study conducted by Makawana et al. (2024) evaluated the antiproliferative effects of several quinoline derivatives against cancer cell lines. The results demonstrated that compound VII (a close analogue) showed an IC50 value of 0.12 μM against EGFR, indicating potent activity compared to standard treatments like erlotinib (IC50 = 0.032 μM) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro studies have shown that certain quinoline derivatives possess antibacterial properties:
- Against Gram-positive Bacteria : Compounds demonstrated inhibition zones against Staphylococcus aureus.
- Against Fungi : Notably effective against Candida albicans with inhibition zones exceeding those of conventional antibiotics like ampicillin .
Safety and Toxicity
While the biological activities are promising, safety data on this compound remains limited. Further toxicological assessments are necessary to evaluate its therapeutic index and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline?
- Methodology : Synthesis typically involves cyclization reactions or cross-coupling strategies. For example:
- Cyclization with POCl₃ : Cyclopentanone and anthranilic acid derivatives can undergo cyclization in POCl₃ under reflux to form quinoline scaffolds .
- Suzuki Coupling : Aryl boronic acids (e.g., phenylboronic acid) may be coupled to halogenated intermediates using PdCl₂(PPh₃)₂ as a catalyst in dioxane/water mixtures .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (10–20% gradient) is recommended for isolating pure products .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dihedral angles between phenyl and quinoline rings) .
- NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments (e.g., aromatic protons at δ 6.72–8.23 ppm) and carbon types (e.g., carbonyl carbons at ~160 ppm) .
Q. What are the potential biological applications of this quinoline derivative?
- Pharmacological Activities : Quinoline scaffolds are associated with antimalarial, antibacterial, and kinase-inhibiting properties. For example:
- Substituted quinolines inhibit tyrosine kinases (e.g., PDGF-RTK) .
- Chloro and phenyl groups enhance lipophilicity, improving membrane penetration for antimicrobial activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ with PCy₃ as a co-catalyst to enhance Suzuki coupling efficiency (yields ~62%) .
- Solvent Systems : Polar aprotic solvents (e.g., dioxane/water) improve reaction homogeneity and reduce side products .
- Temperature Control : Reflux conditions (e.g., 50–100°C) balance reaction speed and decomposition risks .
Q. How to address contradictions in crystallographic and computational structural data?
- Disorder Handling : Crystallographic disorder in residues (e.g., phenyl ring orientations) can be resolved using SHELXL refinement software .
- DFT Calculations : Compare experimental bond lengths (mean C–C = 0.003 Å) with density functional theory (DFT)-optimized geometries to validate structures .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Substituent Variation : Replace the chloro group with fluoro or methyl groups to assess electronic effects on bioactivity .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PDGF-RTK .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for kinase inhibition) .
Q. How to resolve spectral anomalies in NMR or MS data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
